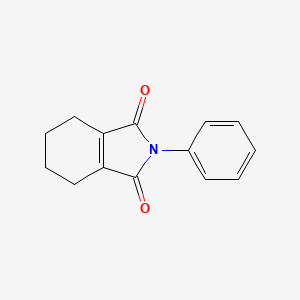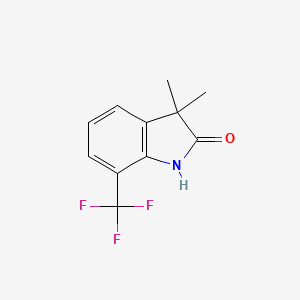![molecular formula C13H18O2Si B15067254 5-[Dimethyl(phenyl)silyl]oxan-2-one CAS No. 918422-59-0](/img/structure/B15067254.png)
5-[Dimethyl(phenyl)silyl]oxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethyl(phenyl)silyl)tetrahydro-2H-pyran-2-one is a compound that belongs to the class of organosilicon compounds It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, with a dimethyl(phenyl)silyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethyl(phenyl)silyl)tetrahydro-2H-pyran-2-one typically involves the reaction of a suitable tetrahydropyran derivative with a dimethyl(phenyl)silyl reagent. One common method is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another approach involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives in high yield and stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dimethyl(phenyl)silyl)tetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include cerium ammonium nitrate for oxidation, hydrogenation catalysts for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or room temperature ionic liquids .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield silyl oxides, while reduction can produce silyl alcohols or other reduced derivatives. Substitution reactions can lead to a variety of functionalized tetrahydropyran derivatives .
Applications De Recherche Scientifique
5-(Dimethyl(phenyl)silyl)tetrahydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structural properties make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in drug development and as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 5-(Dimethyl(phenyl)silyl)tetrahydro-2H-pyran-2-one exerts its effects involves interactions with molecular targets and pathways specific to its structure. The silyl group can interact with various biological molecules, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A simpler analog without the silyl group.
Dimethyl(phenyl)silyl derivatives: Compounds with similar silyl groups but different core structures.
2H-Pyran derivatives: Compounds with similar pyran rings but different substituents.
Uniqueness
5-(Dimethyl(phenyl)silyl)tetrahydro-2H-pyran-2-one is unique due to the combination of the tetrahydropyran ring and the dimethyl(phenyl)silyl group. This combination imparts specific chemical and physical properties that are not found in simpler analogs or other silyl derivatives .
Propriétés
Numéro CAS |
918422-59-0 |
|---|---|
Formule moléculaire |
C13H18O2Si |
Poids moléculaire |
234.37 g/mol |
Nom IUPAC |
5-[dimethyl(phenyl)silyl]oxan-2-one |
InChI |
InChI=1S/C13H18O2Si/c1-16(2,11-6-4-3-5-7-11)12-8-9-13(14)15-10-12/h3-7,12H,8-10H2,1-2H3 |
Clé InChI |
BFOSFHBIEIAGSO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1CCC(=O)OC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


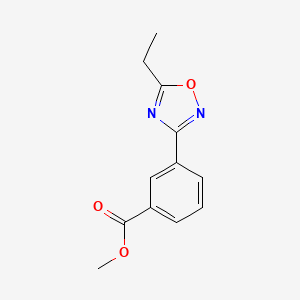
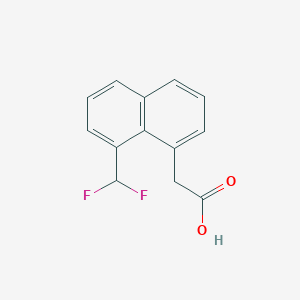
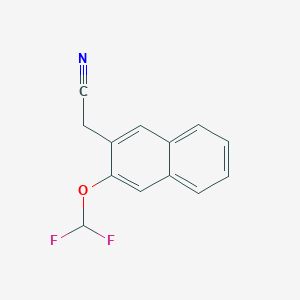
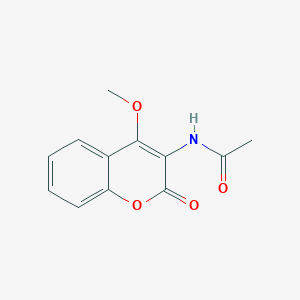
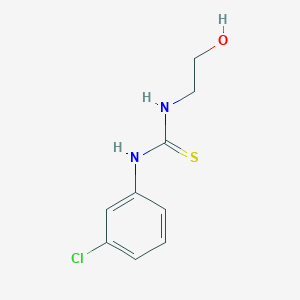
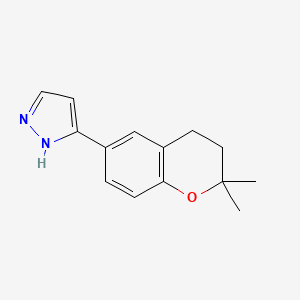
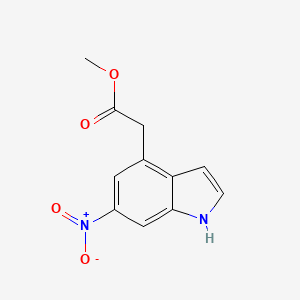
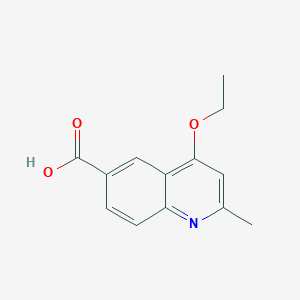


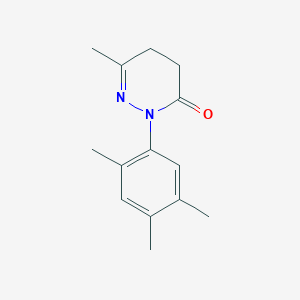
![9-Amino-4-hydroxy-7-methyl-5H-furo[3,2-G]chromen-5-one](/img/structure/B15067261.png)
